2-Fluoro-4-methylbiphenyl
Overview
Description
2-Fluoro-4-methylbiphenyl: is an organic compound with the molecular formula C13H11F . It is a derivative of biphenyl, where one hydrogen atom on the biphenyl ring is replaced by a fluorine atom and another by a methyl group.
Scientific Research Applications
2-Fluoro-4-methylbiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals like flurbiprofen.
Biology: It serves as a probe in studying the interactions of fluorinated aromatic compounds with biological systems.
Medicine: As a precursor to nonsteroidal anti-inflammatory drugs, it plays a role in the development of new therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and liquid crystals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-methylbiphenyl can be synthesized through several methods. One common approach involves the diazotization of 2-amino-4-methylbiphenyl followed by a Sandmeyer reaction to introduce the fluorine atom. Another method involves the bromination of this compound using N-bromosuccinimide under irradiation with light .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic coupling reactions, such as the Suzuki or Negishi coupling, which are known for their efficiency and high yields. These methods typically require the use of palladium catalysts and appropriate ligands to facilitate the coupling of aryl halides with organoboron or organozinc reagents .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The biphenyl ring can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products:
Substitution: Products include derivatives with various functional groups replacing the fluorine atom.
Oxidation: The major product is 2-fluoro-4-carboxybiphenyl.
Reduction: The major product is 2-fluoro-4-methylcyclohexylbenzene.
Mechanism of Action
The mechanism of action of 2-fluoro-4-methylbiphenyl is primarily related to its role as an intermediate in the synthesis of flurbiprofen. Flurbiprofen exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the conversion of arachidonic acid to prostaglandins. This inhibition reduces inflammation, pain, and fever .
Comparison with Similar Compounds
2-Fluorobiphenyl: Lacks the methyl group, making it less sterically hindered.
4-Methylbiphenyl: Lacks the fluorine atom, resulting in different electronic properties.
2-Fluoro-4-bromobiphenyl: Contains a bromine atom instead of a methyl group, affecting its reactivity and applications.
Uniqueness: 2-Fluoro-4-methylbiphenyl is unique due to the presence of both a fluorine atom and a methyl group on the biphenyl ring. This combination imparts distinct electronic and steric properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-fluoro-4-methyl-1-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXHZIQXRZTNKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447624 | |
Record name | 2-FLUORO-4-METHYLBIPHENYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69168-29-2 | |
Record name | 2-FLUORO-4-METHYLBIPHENYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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